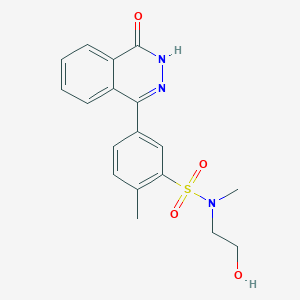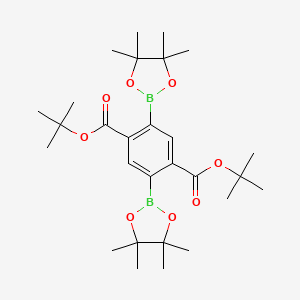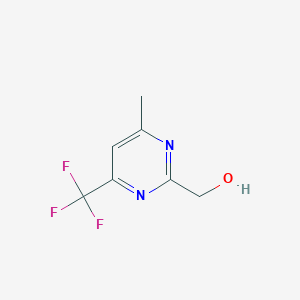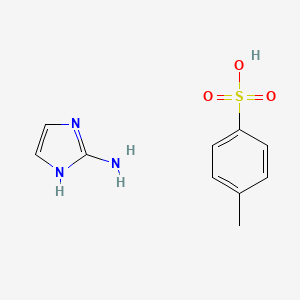
2-Ethoxy-5-nitropyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-nitropyrimidine-4-thiol is a heterocyclic compound with a pyrimidine ring substituted with ethoxy, nitro, and thiol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitropyrimidine-4-thiol typically involves the nitration of pyrimidine derivatives followed by substitution reactions. One common method involves the reaction of pyrimidine with nitric acid to introduce the nitro group. Subsequent reactions with ethoxy and thiol reagents under controlled conditions yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-nitropyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethoxy and thiol groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-nitropyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities .
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-nitropyrimidine-4-thiol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The ethoxy group may influence the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-nitropyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-5-nitropyridine: Similar structure but lacks the thiol group.
4-Methoxy-5-nitropyrimidine: Similar structure but with a methoxy group and no thiol group.
Uniqueness
2-Ethoxy-5-nitropyrimidine-4-thiol is unique due to the presence of both ethoxy and thiol groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C6H7N3O3S |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
2-ethoxy-5-nitro-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C6H7N3O3S/c1-2-12-6-7-3-4(9(10)11)5(13)8-6/h3H,2H2,1H3,(H,7,8,13) |
InChI-Schlüssel |
DJFPLFQRPLTBFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=S)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


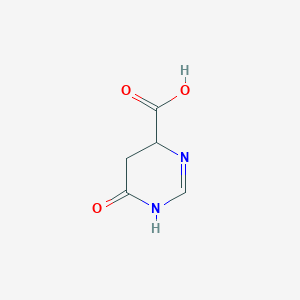
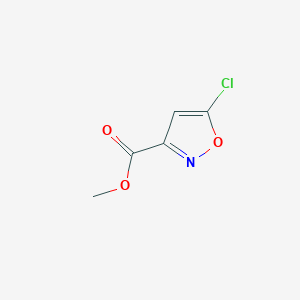
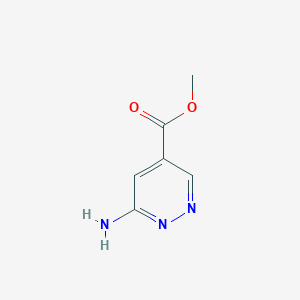




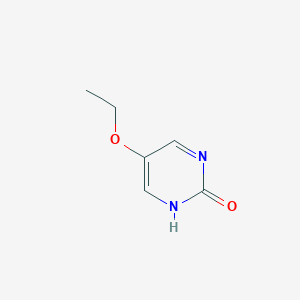
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
